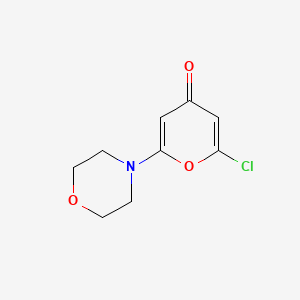

2-Chloro-6-morpholino-4H-pyran-4-one

Beschreibung

Historical Context and Significance of the 4H-Pyran-4-one Core in Medicinal Chemistry

The 4H-pyran-4-one ring system, a six-membered heterocycle containing an oxygen atom and a ketone group, has a rich history in medicinal chemistry. This scaffold is found in a wide array of natural products, such as kojic acid, which is known for its use in the cosmetics industry, and various flavonoids with antioxidant properties. The inherent structural features of the 4H-pyran-4-one core allow for diverse functionalization, making it a versatile template for the design of novel bioactive compounds. Over the years, derivatives of 4H-pyran-4-one have been investigated for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. uspto.gov

Structural Characteristics and Chemical Reactivity of 4H-Pyran-4-one Systems

The 4H-pyran-4-one scaffold possesses unique structural and electronic properties that dictate its chemical reactivity. The presence of the endocyclic oxygen atom and the conjugated system influences the electron distribution within the ring. The carbonyl group at the 4-position renders the protons on the adjacent carbon atoms acidic and makes the carbonyl carbon electrophilic. The double bonds in the ring can participate in various cycloaddition reactions. The reactivity of the 4H-pyran-4-one ring can be modulated by the introduction of various substituents, which can either activate or deactivate the ring towards certain reactions. For instance, the presence of a halogen atom can influence the reactivity of the ring towards nucleophilic substitution.

Overview of Biologically Active Halogenated and Amine-Containing Pyran-4-one Derivatives

The introduction of halogen atoms and amine-containing moieties onto the 4H-pyran-4-one scaffold has proven to be a successful strategy in the development of potent bioactive molecules. Halogenation can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Chlorine, in particular, is a common substituent in many pharmaceutical drugs and can influence the electronic properties of the molecule, thereby affecting its binding to biological targets. nih.gov

Similarly, the incorporation of amine-containing groups, such as the morpholine (B109124) moiety, can significantly impact the pharmacological profile of a compound. The morpholine ring is a common feature in many approved drugs and is often introduced to improve aqueous solubility, modulate basicity, and provide specific interactions with biological targets. google.com The combination of a halogen and a morpholine group on a 4H-pyran-4-one scaffold, as in the case of 2-Chloro-6-morpholino-4H-pyran-4-one, presents an interesting substitution pattern with potential for unique biological activities. Research on other morpholino-substituted heterocyclic compounds has shown promising results in areas such as cancer and inflammation. nih.govrsc.orgnih.gov

Research Rationale and Focus on this compound

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| CAS Number | 119671-47-5 |

Data sourced from chemical supplier catalogs and databases.

Due to the limited availability of published research on this compound, detailed experimental findings on its synthesis, spectral characterization, chemical reactivity, and biological activity cannot be presented. The following sections will, therefore, draw upon established chemical principles and the known reactivity of similar 4H-pyran-4-one derivatives to provide a prospective analysis.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-morpholin-4-ylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-8-5-7(12)6-9(14-8)11-1-3-13-4-2-11/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKNCBYDQXMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424999 | |

| Record name | 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119671-47-5 | |

| Record name | 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-morpholinopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Morpholino 4h Pyran 4 One and Its Structural Analogues

Strategic Retrosynthetic Analysis of the 2-Chloro-6-morpholino-4H-pyran-4-one Framework

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected through known and reliable chemical transformations.

The primary disconnections for the target molecule are the C-N bond of the morpholine (B109124) moiety and the C-Cl bond at the 2-position.

C-N Bond Disconnection: The bond between the pyranone ring at the 6-position and the morpholine nitrogen is an amine linkage. This suggests its formation via a nucleophilic substitution reaction. Disconnecting this bond reveals morpholine and a 4H-pyran-4-one core with a suitable leaving group at the 6-position, such as a halogen. This leads to the precursor 2,6-dichloro-4H-pyran-4-one . This intermediate is particularly strategic as it already contains the required chloro substituent at the 2-position.

C-Cl Bond Disconnections: Disconnecting the two C-Cl bonds from the 2,6-dichloro-4H-pyran-4-one intermediate points towards a precursor with functional groups that can be converted to chlorides. Carboxylic acids are ideal candidates for this transformation. This retrosynthetic step leads to 4-oxo-4H-pyran-2,6-dicarboxylic acid , commonly known as chelidonic acid. Chelidonic acid is a well-established starting material derived from natural sources, making it an excellent and practical precursor for the synthesis.

This analysis outlines a convergent synthetic strategy: beginning with chelidonic acid, converting its carboxylic acid groups to chlorides, and then performing a regioselective nucleophilic substitution with morpholine to yield the final product. An alternative pathway involves the de novo construction of the pyran-4-one ring from acyclic precursors.

Established Synthetic Routes to the 4H-Pyran-4-one Ring System

The 4H-pyran-4-one ring is a common heterocyclic motif that can be synthesized through various methods, including the modification of naturally occurring compounds or by building the ring system from simpler, acyclic molecules.

Nature provides several compounds containing the pyran-4-one core that serve as versatile starting materials for more complex derivatives.

Kojic Acid: Chemically known as 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, kojic acid is a metabolite produced by several species of fungi. Its primary alcohol group can be readily functionalized. For instance, treatment with chlorinating agents like thionyl chloride (SOCl₂) converts the hydroxymethyl group into a chloromethyl group. This creates a reactive site for introducing various nucleophiles, including amines, to synthesize a library of substituted pyran-4-ones.

Allomaltol: This compound, which lacks the C2-hydroxymethyl group of kojic acid, provides a different scaffold for derivatization, allowing for modifications at other positions of the pyranone ring.

While these precursors are excellent for creating analogues with functionality at the C2/C6 positions originating from a methyl group, the synthesis of the specific target molecule, this compound, is more efficiently approached from a precursor that allows for direct halogenation on the ring, such as chelidonic acid. Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) can be synthesized through a condensation process followed by decarboxylation to yield the parent γ-pyrone. wisconsin.edu More importantly, its carboxylic acid groups at the C2 and C6 positions are ideal handles for introducing the desired chloro and morpholino substituents.

De novo synthesis involves the construction of the heterocyclic ring from acyclic components. One of the most powerful methods for synthesizing polyfunctionalized 4H-pyran derivatives is the one-pot, multicomponent reaction (MCR). growingscience.comnih.gov This approach offers high atom economy and procedural simplicity.

The typical MCR for 4H-pyran synthesis involves the condensation of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate (B1235776) or dimedone). The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration. acs.org A wide variety of catalysts, including bases (piperidine, triethylamine), ionic liquids, and heterogeneous catalysts, have been employed to promote this transformation under mild conditions. nih.govtandfonline.com

| Aldehyde Component | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO, Solvent-free, 60°C | growingscience.com |

| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate | [bmim]OH (ionic liquid), 50-60°C | tandfonline.com |

| Aromatic Aldehydes | Malononitrile | Dimedone | N-methylmorpholine, Ethanol (B145695), RT | jst.go.jp |

| Aromatic Aldehydes | Malononitrile | β-ketoesters | Piperidine (B6355638), Ethanol, RT | sciencemadness.org |

| Benzylidenemalononitrile | - | Enol derivatives | Triethylamine (B128534), Water, RT, Ultrasound | nih.gov |

Methodologies for Introducing Substituents

Once the 4H-pyran-4-one core is established, the next critical phase is the introduction of the specific chloro and morpholino groups at the C2 and C6 positions, respectively.

Direct and selective halogenation of the pyran-4-one ring can be challenging. A more robust strategy involves using a precursor where a functional group amenable to halogenation is already in place. As identified in the retrosynthetic analysis, chelidonic acid is an ideal starting material.

The carboxylic acid groups at the C2 and C6 positions can be converted into chloro groups using powerful chlorinating agents. Phosphorus pentachloride (PCl₅) is a classic and effective reagent for converting carboxylic acids into acyl chlorides, and under forcing conditions, can also substitute hydroxyl groups with chlorine. sciencemadness.orgwikipedia.org The reaction of chelidonic acid with PCl₅ or a similar reagent like thionyl chloride (SOCl₂) is expected to yield the key intermediate, 2,6-dichloro-4H-pyran-4-one . This reaction provides the necessary chloro substituent at the C2 position, which is retained in the final product.

With the 2,6-dichloro-4H-pyran-4-one intermediate in hand, the morpholine moiety can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyranone ring activates the chloro substituents towards nucleophilic attack.

In this reaction, morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms bearing a chlorine atom. Typically, such reactions exhibit good regioselectivity. The reaction of the dichloro intermediate with one equivalent of morpholine would lead to the monosubstituted product, This compound . The reaction is generally carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the substitution. This method is versatile and can be extended to a variety of other secondary amines to generate a diverse range of 6-amino substituted 2-chloro-4H-pyran-4-ones.

Synthetic Approaches for Mannich Bases of Pyran-4-one Derivatives

The introduction of an aminomethyl group, such as a morpholino group, onto a pyran-4-one scaffold is frequently achieved via the Mannich reaction. This classical organic reaction involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde (B43269) and a primary or secondary amine.

In the context of pyran-4-one derivatives, a common substrate is a hydroxypyranone, such as allomaltol or kojic acid analogues, which possess a reactive site amenable to this transformation. researchgate.net The general mechanism involves the formation of an Eschenmoser's salt-like iminium ion from the reaction of the amine (e.g., morpholine) and formaldehyde. The pyran-4-one, often in its enol form, then acts as a nucleophile, attacking the iminium ion to form the corresponding Mannich base.

For instance, a series of 3-hydroxy-6-methyl-2-[(substituted piperidine-1-yl)methyl]-4H-pyran-4-one compounds were synthesized by reacting 5-hydroxy-2-methyl-4H-pyran-4-one with various piperidine derivatives under Mannich reaction conditions. researchgate.netresearchgate.net This same protocol can be adapted using morpholine to yield the desired morpholinomethyl substituent. Similarly, novel Mannich bases have been synthesized from chlorokojic acid (2-chloromethyl-5-hydroxy-4H-pyran-4-one), demonstrating that the pyranone ring can be pre-functionalized with other groups, like chlorine, before the Mannich reaction. researchgate.net

The reaction conditions are typically mild, often carried out in a protic solvent like ethanol at room temperature or with gentle heating. nih.gov The versatility of the Mannich reaction allows for the creation of a diverse library of pyran-4-one derivatives by simply varying the amine component.

Advanced Synthetic Strategies and Catalyst Systems for 4H-Pyran-4-one Synthesis

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. For the synthesis of the 4H-pyran-4-one core, advanced strategies such as multicomponent reactions and the use of novel catalyst systems have become paramount.

Multicomponent Reaction Protocols for Complex Pyran-4-one Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a final product, are a highly effective means of synthesizing complex molecules like 4H-pyran derivatives. growingscience.combohrium.com These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. growingscience.commjbas.com

A prevalent MCR strategy for synthesizing the 2-amino-4H-pyran scaffold involves the one-pot condensation of an aldehyde, an active methylene nitrile (such as malononitrile), and a 1,3-dicarbonyl compound (like ethyl acetoacetate or dimedone). growingscience.comnih.govnih.gov The reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization. nih.govmdpi.com

The key advantages of this approach include:

Convergence: Building complex structures from simple, readily available starting materials in a single step. growingscience.com

Efficiency: Reducing the number of synthetic steps and purification operations, which saves time, solvents, and reagents. nih.gov

Diversity: The ability to introduce various substituents on the pyran ring by changing the aldehyde, the active methylene compound, or the dicarbonyl component. bohrium.com

These protocols have been developed under various conditions, including the use of green solvents like water or ethanol and even solvent-free systems, further enhancing their environmental credentials. nih.govresearchgate.net

Catalytic Approaches for Enhanced Efficiency and Selectivity

The success of both classical and multicomponent syntheses of 4H-pyran-4-ones is often dependent on the choice of catalyst. Catalysts are employed to increase reaction rates, improve yields, and enhance selectivity under milder conditions. A wide array of catalysts has been explored for this purpose.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and are favored for their ease of separation from the reaction mixture and potential for recyclability. nih.gov This aligns with the principles of green chemistry. mdpi.com Examples include:

Metal Oxides: Neodymium(III) oxide (Nd₂O₃), nano-powder magnetite (Fe₃O₄), and KOH-loaded calcium oxide (CaO) have proven to be efficient catalysts. growingscience.commjbas.comorganic-chemistry.org

Supported Nanoparticles: Systems like poly(4-vinylpyridine)-supported copper iodide (P4VPy–CuI) and copper oxide nanoparticles on cellulose (B213188) nanocrystals (CuO-CNs) offer high catalytic activity in aqueous media. researchgate.net

Magnetic Nanocatalysts: Catalysts such as Fe₃O₄/SiO₂/NH-isoindoline-1,3-dione are particularly advantageous as they can be easily recovered using an external magnet and have shown excellent reusability over several cycles. nih.govmdpi.com

Homogeneous and Organocatalysts: While potentially more difficult to separate, these catalysts often offer high efficiency.

Basic Organocatalysts: Simple organic bases like piperidine, triethylamine (Et₃N), and N-methylmorpholine (NMM) are effective and readily available catalysts for pyran synthesis. mjbas.comnih.govnih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for various transformations, including the annulation reactions to form highly substituted 4H-pyran derivatives. organic-chemistry.org

The table below summarizes the performance of various catalysts in the synthesis of 4H-pyran derivatives.

| Catalyst | Reaction Type | Typical Yield | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Nd₂O₃ | MCR (Aldehyde, β-ketoester) | up to 93% | ~45 mins | High efficiency, recyclable. mjbas.com |

| Fe₃O₄/SiO₂ Core-Shell | MCR (Aldehyde, Malononitrile, Dimedone) | up to 92% | ~10 mins | Magnetic recovery, reusable for 5+ cycles. nih.govmdpi.com |

| P4VPy–CuI | MCR | High | Short | Green catalyst, works in water. researchgate.net |

| KOH loaded CaO | MCR (Aldehyde, Malononitrile, Ethyl Acetoacetate) | High | ~10 mins | Solvent-free, low cost, reusable. growingscience.com |

| Triethylamine (Et₃N) | MCR | Excellent | Short | Accessible, efficient in water. nih.gov |

| N-Heterocyclic Carbene (NHC) | [3+3] or [2+4] Annulation | Good | Varies | High atom economy, mild conditions. organic-chemistry.org |

Methodological Aspects of Compound Purification and Analytical Characterization in Synthetic Studies

Following the synthesis of this compound or its analogues, rigorous purification and characterization are essential to confirm the structure and purity of the final product.

Purification: The initial crude product is typically isolated from the reaction mixture by filtration, especially when a solid product precipitates or a heterogeneous catalyst is used. growingscience.com Further purification commonly involves one or more of the following techniques:

Washing: The crude solid is washed with appropriate solvents (e.g., water, ethanol, ether) to remove unreacted starting materials, catalysts, and soluble impurities. researchgate.net

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A suitable eluent system is used to separate the components based on their differential adsorption to the stationary phase.

Analytical Characterization: A combination of spectroscopic and analytical methods is used to unambiguously determine the chemical structure and confirm the purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides details about the carbon skeleton. researchgate.netnih.govcovenantuniversity.edu.ng

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For a pyran-4-one derivative, characteristic absorption bands for the C=O (ketone), C=C, and C-O-C ether linkages would be expected. researchgate.netnih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) provide the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the structure. researchgate.netgrowingscience.com

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen (C, H, N) in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to support its identity. researchgate.netnih.gov

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray diffraction analysis provides the definitive, three-dimensional molecular structure, confirming connectivity and stereochemistry. covenantuniversity.edu.ng

By employing these standard purification and characterization methodologies, researchers can ensure the integrity of the synthesized 4H-pyran-4-one derivatives for further studies.

Structure Activity Relationship Sar Analysis of 2 Chloro 6 Morpholino 4h Pyran 4 One Analogues

Contributions of the 4H-Pyran-4-one Core to Biological Activity

The 4H-pyran-4-one ring system is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds. researchgate.net It is recognized as a "privileged" structure in drug discovery due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological effects. nih.govnih.govmdpi.com The core itself is associated with a broad spectrum of biological activities, including anticarcinogenic, antimicrobial, antioxidant, and vasorelaxant properties. mdpi.com

The structural rigidity and electronic characteristics of the 4H-pyran-4-one nucleus make it an excellent foundation for the development of new chemical entities. mdpi.com Its oxygen atom and ketone group can participate in hydrogen bonding, while the ring system itself can engage in various other non-covalent interactions with biological macromolecules. This versatility has enabled the development of 4H-pyran-4-one derivatives as inhibitors of enzymes and modulators of ion channels. mdpi.com The malleability of its synthetic routes allows for extensive modification and substitution, making the 4H-pyran-4-one core a valuable starting point for creating libraries of bioactive molecules. mdpi.com

Impact of Halogen Substituents, Specifically Chlorine at Position 2, on Efficacy and Selectivity

The introduction of halogen atoms, particularly chlorine, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and enhance its biological activity. On the 4H-pyran-4-one scaffold, a chlorine atom at the C-2 position significantly influences the electronic nature of the ring. As an electron-withdrawing group, it can increase the electrophilicity of adjacent carbons, potentially enhancing interactions with nucleophilic residues in a biological target or serving as a reactive handle for further synthetic modifications.

In the synthesis of novel pyranopyridine derivatives with anticancer properties, a 2-chloro substituted pyran served as a key starting material. researchgate.net This highlights the utility of the C-2 chlorine as a site for introducing diverse amino groups, which ultimately led to compounds with potent biological activity. researchgate.net Research on other 4H-pyran derivatives has shown that the presence of electron-withdrawing groups, such as Cl, on attached aromatic rings leads to better antimicrobial activity compared to electron-donating groups. nih.gov This suggests that the electron-withdrawing nature of chlorine, whether on the pyranone core itself or on a substituent, is often beneficial for efficacy. The position of the chlorine atom is critical, as its placement dictates the electronic and steric profile of the molecule, thereby affecting its binding affinity and selectivity for its target.

Influence of the Morpholine (B109124) Moiety at Position 6 on Pharmacological Profiles

The morpholine ring is another privileged structure in medicinal chemistry, frequently incorporated into drug candidates to optimize their pharmacological profiles. sci-hub.senih.gov Its inclusion can confer a range of benefits, from enhancing potency to improving pharmacokinetics, such as metabolic stability and plasma half-life. sci-hub.senih.gov For example, the morpholine moiety was added to the anticancer drug Gefitinib specifically to prolong its mean terminal plasma half-life. sci-hub.se

The morpholine group contributes a balanced hydrophilic-lipophilic character to a molecule. sci-hub.se The oxygen atom is a weak hydrogen bond acceptor, which can form crucial interactions within a target's binding site, while the saturated ring system can participate in hydrophobic interactions. sci-hub.seresearchgate.net This dual nature makes it a highly valuable substituent for modulating solubility and permeability.

In the context of the pyranone scaffold, the combination of a morpholine ring and a pyranone core has yielded highly potent and selective inhibitors. Specifically, a series of 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones were identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), an important enzyme in DNA repair. nih.gov This demonstrates that the morpholine moiety is not merely a passive solubilizing group but an integral component of the pharmacophore responsible for the desired biological activity. nih.govnih.gov

Effects of Substituent Variations on the Pyran-4-one Ring System

While the morpholine ring at the C-6 (or C-2) position has proven highly effective, SAR studies often explore variations of this amino substituent to fine-tune activity. In the development of DNA-PK inhibitors based on the 2-morpholino-6-aryl-4H-pyran-4-one scaffold, the morpholine group was a consistent feature among the most potent compounds, indicating its importance for activity against this specific target. nih.gov

However, other amino substituents can also yield high potency. A study on 2-substituted pyranopyridine derivatives, which started from a 2-chloro precursor, showed that replacing the chlorine with various aliphatic and aromatic amines could produce compounds with significant anticancer activity. researchgate.net This indicates that the nature of the nitrogen-containing ring or chain can be varied to optimize interactions with different biological targets. The choice between a secondary amine, a tertiary amine, or different heterocyclic amines like piperidine (B6355638) or piperazine (B1678402) can dramatically affect a compound's basicity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of its pharmacological effect.

The substitution pattern on other parts of the 4H-pyran-4-one ring system profoundly affects biological activity. For the 2-morpholino-6-aryl-4H-pyran-4-one series of DNA-PK inhibitors, modifications to the 6-aryl substituent were critical for potency. nih.gov The research demonstrated that extending the aromatic system at this position could enhance activity.

The table below, derived from studies on DNA-PK inhibitors, illustrates the impact of varying the 6-aryl substituent on inhibitory concentration.

| Compound ID | 6-Aryl Substituent | DNA-PK IC₅₀ (µM) |

| Analogue 1 | Phenyl | >10 |

| Analogue 2 | 4'-Naphthyl | 0.2-0.4 |

| Analogue 3 | 4'-Benzo[b]thienyl | 0.2-0.4 |

Data compiled from research findings on 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones, which are close analogues. nih.gov

This data clearly shows that larger, more complex aromatic systems at the C-6 position, such as naphthyl and benzo[b]thienyl groups, lead to a significant increase in potency compared to a simple phenyl ring. nih.gov Furthermore, the electronic properties of substituents play a key role. A study on antimicrobial 4H-pyrans found that aromatic rings substituted with electron-withdrawing groups (e.g., -Cl, -NO₂) conferred greater activity than those with electron-donating groups (e.g., -OCH₃). nih.gov

The following table summarizes the effect of electronic properties of substituents on the phenyl ring of 4H-pyran derivatives on their anti-mycobacterial activity.

| Compound Substituent | Electronic Effect | Anti-Mycobacterium Activity |

| -NO₂ | Electron-withdrawing | High |

| -Cl | Electron-withdrawing | High |

| -OCH₃ | Electron-donating | Lower |

| -H (unsubstituted) | Neutral | Lower |

Data based on findings from a study on antimicrobial 4H-pyrans. nih.gov

These findings underscore the importance of both steric and electronic factors of additional substituents in modulating the biological activity of the pyran-4-one core.

Considerations of Lipophilicity and Membrane Permeability in Relation to Bioactivity

Lipophilicity, often expressed as logP, is a critical physicochemical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The morpholine moiety is known to provide a balanced lipophilic-hydrophilic character, which is often advantageous for achieving good oral bioavailability and membrane permeability. sci-hub.se

Computational Chemistry and Molecular Modeling Approaches in Pyran 4 One Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Chloro-6-morpholino-4H-pyran-4-one, molecular docking studies would be instrumental in understanding its interaction with biological targets. For instance, related compounds, 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones, have been evaluated as potential inhibitors of the DNA repair enzyme DNA-dependent protein kinase (DNA-PK). Docking studies for these compounds revealed key interactions within the ATP-binding site of DNA-PK, providing a structural basis for their inhibitory activity.

A hypothetical docking study of this compound with a target protein, such as a kinase, would involve preparing the 3D structure of the compound and the protein. The docking algorithm would then explore various possible binding poses of the ligand within the active site of the receptor, scoring them based on factors like binding energy and intermolecular interactions. Key interactions would likely involve hydrogen bonding between the morpholine (B109124) oxygen or the pyranone carbonyl group and amino acid residues in the active site, as well as hydrophobic interactions. The chloro substituent could also play a role in modulating the electronic properties of the pyranone ring and influencing binding affinity.

The results of such studies are typically visualized to analyze the binding mode and identify crucial interactions. This information is vital for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity.

| Parameter | Description | Example Finding for a Pyran-4-one Derivative |

| Binding Energy | The calculated free energy of binding between the ligand and the receptor. | A lower binding energy (e.g., -8.5 kcal/mol) indicates a more stable complex. |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and receptor. | Hydrogen bond formation with key residues like Lys802 and Asp933 in the DNA-PK active site. |

| Hydrophobic Interactions | Non-polar interactions contributing to binding affinity. | Interactions with hydrophobic residues such as Val824, Leu853, and Ile922. |

| RMSD | Root Mean Square Deviation between the docked pose and a known binding mode. | An RMSD value below 2.0 Å is generally considered a successful docking pose. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 4H-pyran-4-one derivatives, QSAR models can be developed to predict their activity against a specific biological target, such as a particular enzyme or receptor.

To build a QSAR model, a dataset of pyran-4-one derivatives with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be classified into several categories:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Based on the 2D structure (e.g., connectivity indices, topological indices).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, surface area).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. A statistically significant QSAR model was developed for bronchodilatory active 4H-pyrano[3,2-c]pyridine-3-carbonitriles, which successfully described their bioactivity.

For this compound, a QSAR model could predict its potential biological activity based on its calculated descriptors. The presence of the chloro and morpholino groups would significantly influence its descriptor values, such as hydrophobicity (logP), electronic properties, and steric parameters, which in turn would affect its predicted activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, affecting binding. |

| Hydrophobic | LogP | Determines the partitioning of the compound between aqueous and lipid phases. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

In Silico Screening and Virtual Library Design for Novel Pyran-4-one Analogues

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach can be applied to design novel analogues of this compound with potentially enhanced biological activity.

The process often starts with a known active compound, or "hit," such as a pyran-4-one derivative. A virtual library of related compounds can then be generated by systematically modifying the core structure. For this compound, modifications could include:

Replacing the chloro group with other halogens or small electron-withdrawing/donating groups.

Substituting the morpholine ring with other heterocyclic moieties.

Introducing substituents at other positions of the pyran-4-one ring.

This virtual library can then be screened against the 3D structure of the target protein using molecular docking. The compounds are ranked based on their predicted binding affinity, and the top-ranking molecules are selected for synthesis and experimental testing. This approach significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources. A similar approach was used in the rational design of new 3-hydroxy-pyran-4-one derivatives as HIV-1 integrase inhibitors through a combinatorial library screening.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for 4H-Pyran-4-one Derivatives

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. Computational models can predict these properties for 4H-pyran-4-one derivatives, including this compound, early in the discovery process. This helps in identifying compounds with favorable pharmacokinetic profiles and avoiding late-stage failures.

Various computational tools and web servers, such as SwissADME, are available to predict a wide range of ADME properties. These predictions are based on the physicochemical properties of the molecule, such as molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors. For instance, Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a compound based on these properties.

For this compound, a computational ADME prediction might provide the following information:

| ADME Property | Predicted Value (Hypothetical) | Interpretation |

| Absorption | ||

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeation | No | Unlikely to cross the blood-brain barrier. |

| Distribution | ||

| Plasma Protein Binding | ~90% | High affinity for plasma proteins, which can affect its free concentration. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared by metabolism rather than renal excretion. |

These in silico predictions provide valuable guidance for prioritizing compounds for further development and for designing molecules with improved ADME profiles.

Future Research Directions and Therapeutic Prospects for 2 Chloro 6 Morpholino 4h Pyran 4 One and Analogues

Strategies for Enhancing Potency and Selectivity of Pyran-4-one Derivatives

The development of pyran-4-one derivatives into viable therapeutic agents hinges on the strategic optimization of their molecular structure to maximize potency against the intended target while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: A cornerstone of this effort is the systematic exploration of Structure-Activity Relationships (SAR). By synthesizing a library of analogues with varied substituents on the pyran-4-one core, researchers can identify the chemical moieties crucial for biological activity. For instance, modifications at different positions of the pyran ring can significantly influence the compound's interaction with biological targets, leading to enhanced efficacy and selectivity.

Computational and Molecular Modeling: The integration of computational tools is essential for a rational design approach. Molecular docking simulations can predict how different pyran-4-one analogues bind to the active sites of target proteins, such as kinases or enzymes. nih.gov This allows for the in silico screening of virtual compounds, prioritizing the synthesis of those with the most favorable binding energies and interaction profiles. ucl.ac.uk Such models help in understanding and rationalizing inhibitor activity, guiding further chemical modifications. ucl.ac.uk

Synthetic Diversification: A broad range of synthetic methodologies allows for the creation of diverse pyran-4-one libraries. Multi-component reactions (MCRs) are particularly efficient, enabling the one-pot synthesis of complex pyran structures from simple starting materials. mdpi.comnih.gov This facilitates the rapid generation of analogues for biological screening. The versatility of the pyranone skeleton allows for various chemical reactions, including alkylation, acylation, and nucleophilic substitution, providing multiple avenues for structural optimization.

Identification and Validation of Novel Biological Targets

The therapeutic potential of the 4H-pyran-4-one scaffold is vast, given the diverse pharmacological activities reported for its derivatives. researchgate.net A key area of future research is the identification and validation of new molecular targets to expand their therapeutic applications.

Broad-Spectrum Screening: The initial step involves screening libraries of pyran-4-one derivatives against panels of known biological targets, including various enzymes, receptors, and ion channels. This approach has already revealed a range of activities. For example, certain 4H-pyran derivatives have been identified as potential calcium channel antagonists, while others show promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant targets for neurodegenerative diseases. mdpi.com

Target Validation in Disease Models: Following initial identification, the interaction between a pyran-4-one derivative and its putative target must be validated. Compelling evidence has identified Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, as a valid anticancer target for certain pyran-containing compounds. nih.gov Studies on HCT-116 colorectal cancer cells showed that specific 4H-pyran analogues could inhibit kinase activity and downregulate the expression of the CDK2 protein and gene, ultimately inducing apoptosis. nih.gov Other research has pointed to DNA as a potential target, with some derivatives acting as minor groove binders.

The table below summarizes some of the biological targets and activities investigated for the 4H-pyran-4-one scaffold.

| Derivative Class | Investigated Biological Target/Activity | Therapeutic Area |

| Substituted 4H-Pyrans | Cyclin-Dependent Kinase 2 (CDK2) Inhibition | Oncology (Colorectal Cancer) nih.gov |

| 4H-Pyran Analogues | Calcium Channel Blockade | Cardiovascular / Asthma mdpi.com |

| Fused Pyran Derivatives | Acetylcholinesterase/Butyrylcholinesterase Inhibition | Neurodegenerative Diseases mdpi.com |

| General 4H-Pyrans | Antimicrobial Activity (e.g., against Mycobacterium bovis) | Infectious Diseases nih.gov |

| Substituted 4H-Pyrans | Antioxidant (DPPH radical scavenging) | General Health / Oxidative Stress nih.gov |

Development of Advanced Delivery Systems for Pyran-4-one Compounds

A significant challenge in drug development is ensuring that the active compound reaches its target in the body effectively and safely. Many potent heterocyclic compounds exhibit poor aqueous solubility, which can limit their bioavailability. Advanced drug delivery systems offer a promising solution to overcome these pharmacokinetic hurdles.

Liposomal Formulations: Liposomes, which are microscopic vesicles composed of a lipid bilayer, are well-suited for encapsulating poorly water-soluble drugs. mdpi.comnih.gov By enclosing a pyran-4-one derivative within a liposome, its solubility can be enhanced, its stability in circulation can be improved, and its toxicity profile may be reduced. mdpi.com Encapsulation can also facilitate targeted delivery to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. mdpi.com

Nanoparticle-Based Systems: Nanotechnology provides a versatile platform for drug delivery. While many studies focus on using nanoparticles as catalysts for pyran synthesis, these technologies can be adapted for delivery purposes. nih.govsamipubco.comtaylorandfrancis.com Pyran-4-one compounds could be loaded into or onto the surface of biocompatible nanoparticles, such as those made from polymers or lipids. These nanosystems can be engineered to control the release of the drug and can be functionalized with targeting ligands (e.g., antibodies) to direct the drug specifically to diseased cells, thereby increasing efficacy and minimizing systemic side effects. mdpi.com

Microemulsion Systems: Microemulsions, which are clear, stable mixtures of oil, water, and surfactant, have been used as reaction media for the synthesis of 4H-pyran derivatives. scielo.br This demonstrates the compatibility of these compounds with such formulations. As drug delivery vehicles, microemulsions can enhance the absorption and bioavailability of poorly soluble drugs.

Potential for Clinical Translation and Drug Development from the 4H-Pyran-4-one Scaffold

The 4H-pyran-4-one scaffold holds considerable promise for translation from the laboratory to the clinic. Its status as a privileged structure is supported by its presence in numerous biologically active molecules and its synthetic tractability. nih.gov

Foundation of Preclinical Evidence: A substantial body of preclinical data demonstrates the potent in vitro activity of pyran-4-one derivatives against various cancer cell lines and microbial strains. nih.govnih.govnih.gov Furthermore, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for some analogues have suggested excellent physicochemical and pharmacokinetic properties suitable for in vivo bioavailability, a critical step in the drug development pipeline. nih.gov

Pathway to Clinical Trials: The journey to clinical application involves rigorous preclinical testing in animal models to establish in vivo efficacy and safety. Pyran-based drugs have already entered preclinical and clinical trials for various conditions, paving the way for new analogues. researchgate.net The success of these compounds will depend on achieving a therapeutic window where the drug is effective at a dose that is not toxic to the patient. The development of advanced delivery systems (as discussed in 6.3) will be crucial in achieving this balance.

The chemical versatility of the 4H-pyran-4-one core allows for extensive optimization to meet the stringent requirements for a clinical drug candidate. Through a combination of rational design, SAR studies, and the use of modern drug delivery technologies, analogues of 2-Chloro-6-morpholino-4H-pyran-4-one have a strong potential to be developed into novel therapeutics for a range of human diseases.

Q & A

Q. What are the common synthetic routes for 2-chloro-6-morpholino-4H-pyran-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting morpholine with a chlorinated pyranone precursor under basic conditions (e.g., sodium hydroxide) in polar aprotic solvents like dimethylformamide (DMF) or toluene. Temperature control (80–120°C) and catalyst selection (e.g., palladium or copper-based catalysts) are critical for optimizing yield and minimizing side reactions like over-chlorination. For example, EP 4 374 877 A2 describes analogous morpholine-containing heterocycles synthesized via stepwise functionalization, emphasizing the role of stoichiometry and solvent purity in achieving >80% yields .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the morpholine and pyranone moieties, with chloro substituents identified via chemical shifts (~δ 160-180 ppm in ¹³C NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98%). X-ray crystallography, though less common, can resolve ambiguities in stereochemistry, as demonstrated in studies on structurally related pyridazine derivatives .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Use nitrile gloves, protective eyewear, and fume hoods to avoid skin/eye contact and inhalation. Chlorinated compounds require inert atmosphere handling (e.g., argon) to prevent decomposition. Waste must be neutralized with sodium bicarbonate before disposal in halogenated waste containers. Experimental protocols in EP 4 374 877 A2 and safety guidelines for chlorinated pyridines provide detailed risk mitigation strategies .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For instance, the chloro group’s electrophilicity is quantified via Fukui indices, while morpholine’s lone pair orientation influences steric accessibility. PubChem’s computational data for analogous compounds (e.g., InChIKey: MHEIXSFAQSEARV) validates these models .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Researchers should: (1) Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts. (2) Use 2D NMR (COSY, HSQC) to confirm connectivity. (3) Cross-validate with synthetic intermediates, as shown in studies resolving pyridazine tautomerism .

Q. How can the biological activity of this compound be systematically explored?

- Methodological Answer : Design dose-response assays (e.g., IC₅₀ determination) against target enzymes (kinases, phosphatases) using fluorescence-based readouts. For antimicrobial studies, follow CLSI guidelines with Gram-positive/negative bacterial strains. Structural analogs in PubChem (e.g., 6-(4-chlorophenyl)oxazolo derivatives) demonstrate activity against EGFR kinases, suggesting similar methodologies .

Q. What experimental designs optimize regioselectivity in derivatizing this compound?

- Methodological Answer : Use protecting groups (e.g., Boc for morpholine) to direct reactivity to the chloro position. Temperature gradients (0–25°C) and Lewis acids (e.g., ZnCl₂) enhance selectivity in cross-coupling reactions (Suzuki, Buchwald-Hartwig). Patent EP 4 374 877 A2 exemplifies this approach for morpholine-containing heterocycles .

Data Analysis and Interpretation

Q. How do substituent effects on the pyranone ring influence the compound’s physicochemical properties?

- Methodological Answer : Perform Hammett analysis by introducing electron-withdrawing/donating groups (NO₂, OMe) at the 4-position. Measure logP (octanol-water partition coefficient) and pKa via potentiometric titration. Data from pyridazine analogs show chloro groups increase lipophilicity (logP +0.5), while morpholine enhances solubility in polar solvents .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.